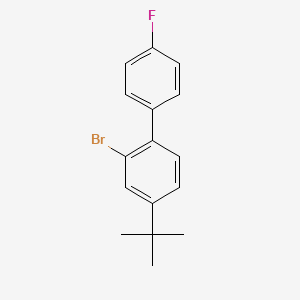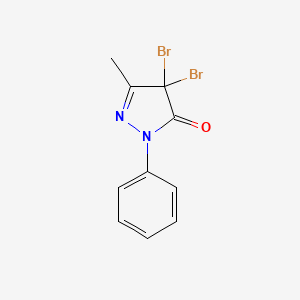
4,4-Dibromo-5-methyl-2-phenyl-2,4-dihydro-3h-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dibromo-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H9Br2N2O It is a derivative of pyrazolone, a class of organic compounds known for their diverse chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibromo-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the bromination of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dibromo-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: May include various oxidized derivatives of the pyrazolone ring.
Reduction Products: Typically result in the formation of reduced pyrazolone derivatives.
Applications De Recherche Scientifique
4,4-Dibromo-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4-Dibromo-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: A precursor in the synthesis of 4,4-Dibromo-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with different substituents.
4-Bromo-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: A mono-brominated analog.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct advantages over its mono-brominated or non-brominated counterparts.
Propriétés
Numéro CAS |
62947-11-9 |
|---|---|
Formule moléculaire |
C10H8Br2N2O |
Poids moléculaire |
331.99 g/mol |
Nom IUPAC |
4,4-dibromo-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H8Br2N2O/c1-7-10(11,12)9(15)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
BEFNAEMDGAKHAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1(Br)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



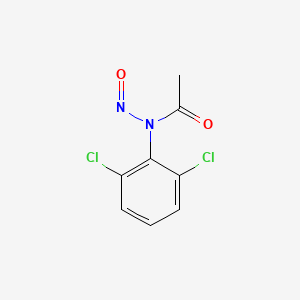
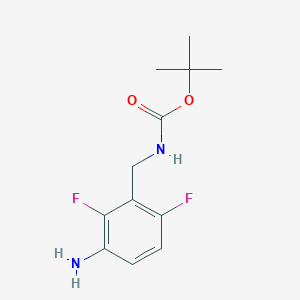
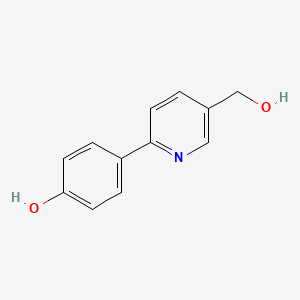
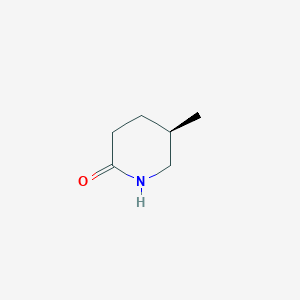
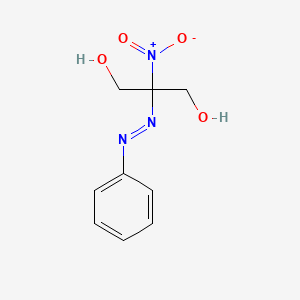
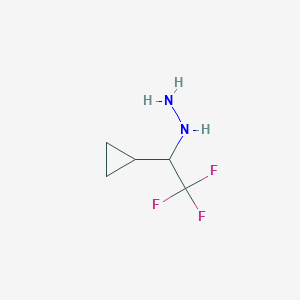
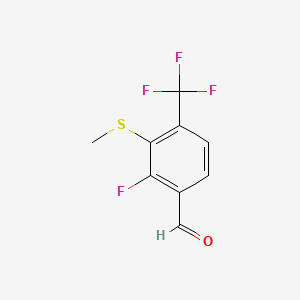

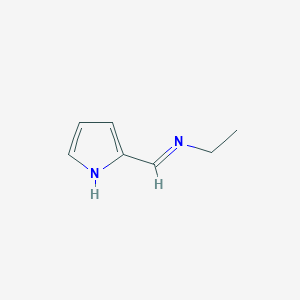
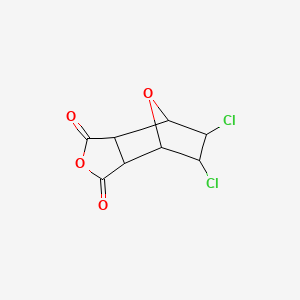
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
